Enhanced Metabolic Stability and Lipophilicity: Quantified Class-Level Advantage of the -CF3 Motif
The presence of the trifluoromethyl (-CF3) group in 4,4,4-trifluoro-3-hydroxybutanamide provides a quantifiable advantage in lipophilicity and metabolic stability over its non-fluorinated analog, 3-hydroxybutanamide. The replacement of a -CH3 group with a -CF3 group is a well-established strategy in medicinal chemistry to enhance these properties [1]. The logP of the target compound is -0.4, while a non-fluorinated analog like 3-hydroxybutanamide would exhibit a logP approximately 1.0-1.5 units lower, a difference that significantly impacts membrane permeability [2].
| Evidence Dimension | Metabolic Stability and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: -0.4; Contains -CF3 group which is resistant to oxidative metabolism. |
| Comparator Or Baseline | 3-hydroxybutanamide (non-fluorinated analog): LogP ~ -1.4 to -1.9 (estimated); Contains -CH3 group which is subject to rapid P450 oxidation. |
| Quantified Difference | LogP difference of approximately 1.0 to 1.5 units; Resistance to P450 metabolism is a qualitative, but well-documented, class effect [1]. |
| Conditions | Calculated physicochemical properties and class-level inference from established medicinal chemistry principles [REFS-1, REFS-2]. |
Why This Matters
For procurement in drug discovery, a higher logP correlates with better membrane permeability, and resistance to P450 oxidation suggests a longer in vivo half-life, making this compound a strategically superior starting material for lead optimization.
- [1] Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. View Source
- [2] Molaid. 4,4,4-三氟-3-羟基丁胺 | 453-34-9 - 计算性质 (Calculated Properties). View Source
